molecular formula C11H7N7 B10892712 2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(pyridin-4-yl)-8H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10892712
M. Wt: 237.22 g/mol
InChI Key: BLRLGDXCUQDTBZ-UHFFFAOYSA-N
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Description

2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines pyridine, pyrazole, triazole, and pyrimidine rings, making it a versatile scaffold for drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE typically involves multi-step reactions starting from readily available starting materials. One common method involves the palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process. This method uses 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate under specific reaction conditions .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the scalability of the synthetic routes mentioned above suggests that similar processes could be adapted for large-scale production. The use of palladium catalysts and readily available starting materials makes the synthesis both efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, the compound can disrupt the cell cycle, leading to the selective targeting of tumor cells. This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing its interaction with cyclin A2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-PYRIDYL)-7H-PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE stands out due to its unique combination of pyridine, pyrazole, triazole, and pyrimidine rings. This structural complexity allows for diverse chemical modifications and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C11H7N7

Molecular Weight

237.22 g/mol

IUPAC Name

4-pyridin-4-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C11H7N7/c1-3-12-4-2-7(1)9-15-11-8-5-14-16-10(8)13-6-18(11)17-9/h1-6H,(H,14,16)

InChI Key

BLRLGDXCUQDTBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4

Origin of Product

United States

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